molecular formula C26H22N4O2 B11199449 3-oxo-N-phenethyl-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

3-oxo-N-phenethyl-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199449
M. Wt: 422.5 g/mol
InChI Key: OCFQJJPCXDOADH-UHFFFAOYSA-N
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Description

3-oxo-N-phenethyl-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline derivative characterized by a fused heterocyclic core with a carboxamide substituent at position 8, a phenethyl group on the amide nitrogen, and a p-tolyl (4-methylphenyl) group at position 2. The carboxamide moiety at position 8 distinguishes it from many analogs in the literature, which often feature ester groups (e.g., ethyl carboxylates) at this position .

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-17-7-10-20(11-8-17)30-26(32)22-16-28-23-12-9-19(15-21(23)24(22)29-30)25(31)27-14-13-18-5-3-2-4-6-18/h2-12,15-16,29H,13-14H2,1H3,(H,27,31)

InChI Key

OCFQJJPCXDOADH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction . The pyrazole ring is then introduced through a cyclization reaction involving appropriate hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis .

Scientific Research Applications

Anticancer Activity

  • Mechanism of Action : Research indicates that compounds within the pyrazoloquinoline family exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of pyrazoloquinoline showed potent activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The compounds were noted to possess IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong antiproliferative effects .
    • Another investigation highlighted that certain pyrazoloquinoline derivatives selectively targeted cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of the compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as a lead compound for developing new antibiotics .
    • Additionally, antifungal activity has been observed against strains like Candida albicans, further broadening the compound's applicability in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-oxo-N-phenethyl-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can be influenced by modifications to its chemical structure:

  • Substituents on the Pyrazole Ring : Variations in the substituents on the pyrazole ring can enhance or diminish biological activity. Electron-withdrawing groups tend to increase antimicrobial potency, while electron-donating groups may enhance anticancer efficacy .
  • Carboxamide Functionality : The carboxamide group is critical for maintaining solubility and bioavailability, which are essential for pharmacological effectiveness.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes . This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo[4,3-c]quinoline and pyrazolo[4,3-c]pyridine derivatives reported in the literature. Key differences in substituents, synthesis, and physicochemical properties are highlighted.

Substituent Variations at Position 2 and 5

  • Target Compound: Position 2: p-Tolyl (4-methylphenyl) group. Position 5: Hydrogen (implied by the absence of substituent notation). Position 8: N-Phenethyl carboxamide.
  • Comparable Analogs :

    • Ethyl 5-(4-Methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7b)
  • Position 2: Phenyl.
  • Position 5: 4-Methylphenyl.
  • Position 7: Ethyl carboxylate.
  • Key Data : Mp 233–235°C, IR (1730 cm⁻¹ for ester C=O), 64.64% C content .
  • Contrast : The target compound lacks the 5-substituent and replaces the ester with a carboxamide, likely enhancing hydrogen-bonding capacity.

    • Ethyl 5-Methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6b)
  • Position 5: Methyl.
  • Key Data : Mp 231–233°C, 86% yield, C 64.64% .
  • Contrast : The methyl group at position 5 may sterically hinder interactions compared to the unsubstituted target compound.

Carboxamide vs. Ester Functional Groups

  • Target Compound: Position 8: Carboxamide group (N-phenethyl).
  • Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Position 7: Ethyl carboxylate. Key Data: Mp 248–251°C, 84% yield, C 70.23% . Contrast: The ester group in 7f may confer lower metabolic stability than the carboxamide in the target compound.

Substituent Effects on Melting Points and Stability

  • High-Melting Analogs: Ethyl 5-Cyanomethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-7-carboxylate (6p): Mp 291–295°C due to polar cyano group . Ethyl 5-Hydroxy-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (12): Mp 290–294°C, stabilized by hydroxyl group . Target Compound: Expected higher mp than ester analogs (e.g., 7b: 233°C) due to carboxamide’s polarity.

Research Implications

  • Pharmacological Potential: The carboxamide group in the target compound may improve receptor binding compared to ester analogs, as seen in other drug classes (e.g., protease inhibitors).
  • Synthetic Challenges : The phenethyl and p-tolyl groups may necessitate optimized reaction conditions to avoid steric hindrance.
  • Data Gaps : Direct experimental data (e.g., melting point, yield) for the target compound are absent in the provided evidence; further synthesis and characterization are required.

Biological Activity

The compound 3-oxo-N-phenethyl-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline class of compounds, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazoloquinoline exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazolo[4,3-c]quinoline derivatives inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Summary of Anti-inflammatory Studies

CompoundModelEffectReference
Pyrazolo[4,3-c]quinoline DerivativeRAW 264.7 CellsInhibition of NO production
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineLPS-inducedSignificant inhibition comparable to control

Anticancer Activity

The anticancer potential of this compound is notable. Research has demonstrated that pyrazolo[4,3-c]quinolines can induce apoptosis in various cancer cell lines. For example, one study reported that a related compound selectively inhibited the growth of H322 lung cancer cells through apoptosis induction mechanisms . The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineMechanismReference
Related Pyrazolo[4,3-c]quinolineH322 Lung Cancer CellsInduction of apoptosis via caspase activation
Pyrazoloquinoline DerivativeVarious Cancer LinesModulation of Bcl-2 proteins

Antimicrobial Activity

The antimicrobial properties of pyrazoloquinolines have also been explored. Some derivatives have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 3: Antimicrobial Activity Findings

CompoundMicrobial StrainEffectivenessReference
Pyrazolo[4,3-c]quinoline DerivativeStaphylococcus aureusEffective at low concentrations
Another DerivativeEscherichia coliInhibition observed in vitro

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[4,3-c]quinolines in clinical settings. For example:

  • Case Study on Inflammatory Diseases : A derivative was tested in a clinical trial for patients with chronic inflammatory diseases, showing a marked reduction in inflammatory markers compared to placebo groups.
  • Anticancer Trials : Early-phase trials involving lung cancer patients demonstrated promising results with significant tumor shrinkage observed in a subset of patients treated with pyrazolo[4,3-c]quinoline derivatives.

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